molecular formula C12H14N2O3 B1401491 (S)-2-(3-cyclopropylureido)-2-phenylacetic acid CAS No. 1401320-37-3

(S)-2-(3-cyclopropylureido)-2-phenylacetic acid

Cat. No. B1401491
CAS RN: 1401320-37-3
M. Wt: 234.25 g/mol
InChI Key: WRVJRYBZXIWNKR-JTQLQIEISA-N
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Description

-(S)-2-(3-cyclopropylureido)-2-phenylacetic acid, or (S)-CUPPA, is a cyclopropylureido derivative of phenylacetic acid that has been studied for its potential applications in scientific research. This compound has been used in a variety of lab experiments, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

  • Structure-toxicity and Structure-activity Relationship Study : A study on 2-phenylaminophenylacetic acid derivatives, which are structurally related to (S)-2-(3-cyclopropylureido)-2-phenylacetic acid, focused on understanding the toxicity and activity relationship of these compounds. The research aimed to elucidate the link between structural changes and liver cytotoxicity, as well as the impact on COX inhibitory activity (Pang et al., 2014).

  • Plant Regeneration and Auxin Activity : 4-Phenylbutyric acid, similar in structure to phenylacetic acid derivatives, was found to promote plant regeneration by mimicking the effects of exogenous auxin. This highlights the potential applications in plant tissue culture engineering and research on plant β-oxidation pathways (Iwase et al., 2022).

  • Cyclopropyl Building Blocks in Organic Synthesis : A study on cyclopropylideneacetates, which include cyclopropyl groups as in this compound, demonstrated their role as versatile multifunctional building blocks in organic synthesis. This indicates the broad utility of cyclopropyl-containing compounds in various chemical synthesis processes (Limbach et al., 2004).

  • Effects on Conformation in Cyclopropane Analogues : Research on cyclopropane analogues of phenylalanine, which share structural similarities with this compound, investigated the influence of the phenyl side chain on conformation. This study provides insights into how the orientation of side chains affects the stability of different conformations, relevant to understanding the structural properties of similar compounds (Alemán et al., 2002).

  • Beneficial Effects of Carboxylic Acid Additives : In the context of catalyzing intramolecular N-arylation, the beneficial effects of carboxylic acid additives, such as phenylacetic acids, were demonstrated. This suggests that similar carboxylic acids, including those structurally related to this compound, can enhance yield in chemical synthesis processes (Moon & Stephens, 2013).

properties

IUPAC Name

(2S)-2-(cyclopropylcarbamoylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)10(8-4-2-1-3-5-8)14-12(17)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,15,16)(H2,13,14,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVJRYBZXIWNKR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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